molecular formula C17H20N2O4S2 B8042136 1,3-Bis(benzenesulfonyl)-1,3-diazepane

1,3-Bis(benzenesulfonyl)-1,3-diazepane

Cat. No.: B8042136
M. Wt: 380.5 g/mol
InChI Key: SKLZKAYNSKCPLI-UHFFFAOYSA-N
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Description

1,3-Bis(benzenesulfonyl)-1,3-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of two benzenesulfonyl groups attached to the nitrogen atoms of the diazepane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(benzenesulfonyl)-1,3-diazepane can be synthesized through a multi-step process involving the reaction of benzenesulfonyl chloride with 1,3-diaminopropane. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the diazepane ring by promoting the nucleophilic substitution of the sulfonyl chloride groups by the amine groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(benzenesulfonyl)-1,3-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl groups.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

1,3-Bis(benzenesulfonyl)-1,3-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(benzenesulfonyl)-1,3-diazepane involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The diazepane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(benzenesulfonyl)-1,3-diazepane
  • This compound derivatives
  • Other diazepane derivatives

Uniqueness

This compound is unique due to the presence of two benzenesulfonyl groups, which impart distinct chemical properties such as increased reactivity and potential for forming stable complexes with metal ions. This distinguishes it from other diazepane derivatives that may lack these functional groups.

Properties

IUPAC Name

1,3-bis(benzenesulfonyl)-1,3-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c20-24(21,16-9-3-1-4-10-16)18-13-7-8-14-19(15-18)25(22,23)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLZKAYNSKCPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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